molecular formula C15H13BrO2 B11710133 Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- CAS No. 89946-90-7

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-

Cat. No.: B11710133
CAS No.: 89946-90-7
M. Wt: 305.17 g/mol
InChI Key: WASPSACMTYEINR-UHFFFAOYSA-N
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Description

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a methoxy and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 4-bromobenzoyl chloride and 4-methoxy-3-methylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another suitable non-polar solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-bromo-4-methoxy-3-methylbenzophenone.

    Reduction: Formation of 4-bromo-4-methoxy-3-methylbenzyl alcohol.

    Substitution: Formation of 4-amino-4-methoxy-3-methylbenzophenone or 4-thio-4-methoxy-3-methylbenzophenone.

Scientific Research Applications

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-bromophenyl)(4-methoxyphenyl)-: Similar structure but lacks the methyl group.

    Methanone, (4-bromophenyl)(3-methoxyphenyl)-: Similar structure but with the methoxy group in a different position.

    Methanone, (4-bromophenyl)phenyl-: Lacks both the methoxy and methyl groups.

Uniqueness

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

CAS No.

89946-90-7

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(4-bromophenyl)-(4-methoxy-3-methylphenyl)methanone

InChI

InChI=1S/C15H13BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3

InChI Key

WASPSACMTYEINR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)OC

Origin of Product

United States

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